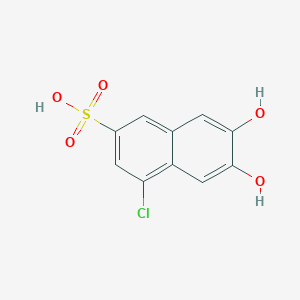
CID 18327875
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl(dimethoxy)silane is an organosilicon compound characterized by a hexyl group attached to a silicon atom, which is further bonded to two methoxy groups. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexyl(dimethoxy)silane can be synthesized through a hydrosilylation reaction, where hexylsilane reacts with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst often being a platinum-based compound to facilitate the addition of methanol to the silicon-hydrogen bond.
Industrial Production Methods: In industrial settings, the production of hexyl(dimethoxy)silane involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The process ensures high yield and purity of the final product, which is essential for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions: Hexyl(dimethoxy)silane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, hexyl(dimethoxy)silane hydrolyzes to form hexylsilanol and methanol.
Condensation: The hydrolyzed product can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: Hexylsilanol and methanol.
Condensation: Polysiloxanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexyl(dimethoxy)silane finds applications in several scientific research fields:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and in the modification of surfaces to enhance hydrophobicity.
Biology: Employed in the functionalization of biomolecules and surfaces for improved biocompatibility and stability.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable and biocompatible coatings.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mecanismo De Acción
The mechanism by which hexyl(dimethoxy)silane exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silicon atom in hexyl(dimethoxy)silane forms strong covalent bonds with oxygen, leading to the formation of stable siloxane networks. These networks enhance the mechanical and chemical properties of materials, making them suitable for various applications.
Comparación Con Compuestos Similares
Hexyl(trimethoxy)silane: Similar structure but with three methoxy groups instead of two.
Hexyl(triethoxy)silane: Contains three ethoxy groups instead of methoxy groups.
Hexyl(methyldimethoxy)silane: Contains a methyl group in addition to the hexyl and methoxy groups.
Comparison: Hexyl(dimethoxy)silane is unique due to its specific combination of hexyl and methoxy groups, which provides a balance between hydrophobicity and reactivity. Compared to hexyl(trimethoxy)silane and hexyl(triethoxy)silane, hexyl(dimethoxy)silane offers a different reactivity profile, making it suitable for specific applications where controlled hydrolysis and condensation are required. The presence of two methoxy groups allows for more controlled reactions compared to the three methoxy or ethoxy groups in similar compounds.
Propiedades
Fórmula molecular |
C8H19O2Si |
|---|---|
Peso molecular |
175.32 g/mol |
InChI |
InChI=1S/C8H19O2Si/c1-4-5-6-7-8-11(9-2)10-3/h4-8H2,1-3H3 |
Clave InChI |
JFPNTVWLQJJTPX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Si](OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carbonitrile](/img/structure/B14296648.png)
![hexacyclo[6.6.0.02,7.03,6.04,11.05,12]tetradecane](/img/structure/B14296651.png)
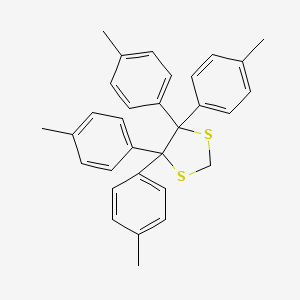

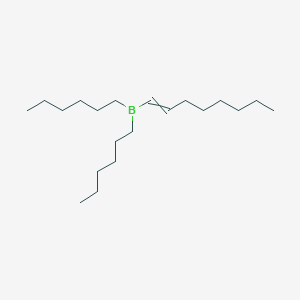
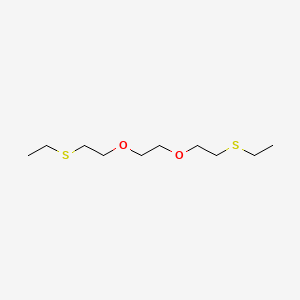
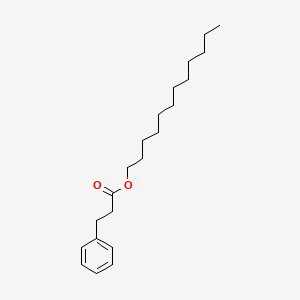

![Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14296693.png)
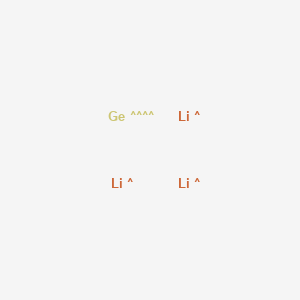
![2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid](/img/structure/B14296733.png)
![7-Azidotetrazolo[1,5-a]pyrimidine](/img/structure/B14296734.png)
